3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Description
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a piperidine derivative characterized by a cyclohexanesulfonylmethyl substituent.
Properties
IUPAC Name |
3-(cyclohexylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S.ClH/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPWUFMEHISMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to introduce the methyl group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperidine derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
Structural Characteristics
The compound features a piperidine ring substituted with a cyclohexanesulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 276.81 g/mol. The presence of the sulfonyl group is crucial for its biological activity, influencing interactions with various biological targets.
Medicinal Chemistry Applications
1. Cancer Research:
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride has shown promise in cancer research, particularly for its antiproliferative effects against cancer cell lines such as glioblastoma and multiple myeloma. Compounds with similar structures have demonstrated significant cytotoxicity, suggesting that this compound may also have potential as an anticancer agent .
2. Antimicrobial Activity:
Research indicates that piperidine derivatives, including this compound, exhibit antimicrobial properties. The sulfonamide moiety is often associated with antibacterial activity, making it a candidate for further studies aimed at developing new antimicrobial agents .
3. Neuropharmacology:
Given the structural similarities to other piperidine derivatives known for their neuropharmacological effects, 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride could be explored for its potential applications in treating neurological disorders or as an analgesic .
Synthesis and Mechanism of Action
The synthesis of 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride typically involves multi-step organic reactions which may include the formation of the piperidine ring followed by sulfonylation. While specific mechanisms of action remain under investigation, compounds with similar functional groups have been noted to interact with various cellular pathways, potentially influencing cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study highlighted the antiproliferative effects of related piperidine compounds against glioblastoma cell lines. These findings suggest that 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride may share similar mechanisms, warranting further exploration in preclinical models .
Mechanism of Action
The mechanism of action of 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its piperidine and sulfonyl groups. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
Piperidine hydrochloride derivatives differ primarily in their substituents, which dictate physicochemical and pharmacological properties. Key comparisons include:
3-[(Phenylsulfonyl)methyl]piperidine Hydrochloride
- Structure : Phenylsulfonyl group (aromatic) vs. cyclohexanesulfonyl (aliphatic).
- Molecular Formula: C₁₂H₁₈ClNO₂S; Molar Mass: 275.79 g/mol.
- Key Differences :
3-[(2-Chloro-5-methylphenoxy)methyl]piperidine Hydrochloride
- Structure: Phenoxy group with chloro and methyl substituents.
- Molecular Formula: C₁₃H₁₉Cl₂NO; Molar Mass: 276.2 g/mol.
- Chlorine and methyl groups increase steric hindrance and may alter metabolic stability .
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride
- Structure : Cycloheptyl-oxadiazole heterocycle.
- Molecular Formula : C₁₅H₂₆ClN₃O; Molar Mass : 299.84 g/mol.
Physicochemical Properties
Regulatory and Environmental Considerations
Biological Activity
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride (CAS No. 1864016-69-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a cyclohexanesulfonyl group. The synthesis typically involves the reaction of piperidine with cyclohexanesulfonyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. Purification is achieved through recrystallization or chromatography.
The mechanism by which 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The cyclohexanesulfonyl moiety can form strong interactions with active sites on enzymes, potentially leading to inhibition or modulation of their activity. The piperidine ring enhances binding affinity and specificity, contributing to the compound's overall biological efficacy.
Antitumor Activity
Studies have indicated that compounds similar to 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride exhibit significant antitumor properties. For instance, research on related piperidine derivatives has shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Properties
Research has also demonstrated antibacterial and antifungal activities associated with piperidine derivatives. A study evaluated several 4-methyl-3-(4-arylpiperazin-1-yl)cinnolines for their antimicrobial properties, revealing effectiveness against various bacterial strains and fungi . This suggests that 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride may possess similar properties worth investigating.
Enzyme Inhibition
The compound is hypothesized to inhibit specific enzymes involved in critical biological pathways. For example, it may interact with phosphoinositide-3-kinases (PI3K), which are implicated in numerous cellular processes such as growth, proliferation, and survival . This interaction could lead to therapeutic applications in diseases characterized by dysregulated PI3K activity, such as cancer and metabolic disorders.
Data Summary Table
Case Studies
- Antitumor Efficacy : A study involving a series of piperazine derivatives showed that modifications in the structure significantly influenced their antitumor activity. The findings suggested that compounds with a sulfonamide group exhibited enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Testing : In another investigation, derivatives of piperidine were tested against clinical isolates of bacteria and fungi. The results indicated a broad spectrum of activity, particularly against resistant strains, highlighting the potential of these compounds in developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
